1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one
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Overview
Description
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is a synthetic organic compound characterized by its unique structural features, including a sulfonyl group attached to an azetidine ring and a trifluorobutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Sulfonyl Group: The 4-chlorophenylsulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Trifluorobutanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the trifluorobutanone moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-((4-Methylphenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one
- 1-(3-((4-Bromophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one
Uniqueness
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one is unique due to the presence of the 4-chlorophenylsulfonyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO3S/c14-9-1-3-10(4-2-9)22(20,21)11-7-18(8-11)12(19)5-6-13(15,16)17/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSCEDOIFXBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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